molecular formula C16H21NO6 B558559 Boc-D-Asp(OBzl)-OH CAS No. 51186-58-4

Boc-D-Asp(OBzl)-OH

Cat. No. B558559
CAS RN: 51186-58-4
M. Wt: 323.34 g/mol
InChI Key: SOHLZANWVLCPHK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Asp(OBzl)-OH, also known as Boc-D-aspartic acid 4-benzyl ester, is a derivative of aspartic acid commonly utilized in Boc Solid Phase Peptide Synthesis . It has a linear formula of C6H5CH2O2CCH2CH [NHCO2C (CH3)3]CO2H .


Synthesis Analysis

Boc-D-Asp(OBzl)-OH is used as a building block for solid phase peptide synthesis . The benzyl ester on the Asp sidechain is removed when the peptide is cleaved from the resin with strong acids such as HF, TFMSA, or TMSOTf .


Molecular Structure Analysis

The molecular structure of Boc-D-Asp(OBzl)-OH is represented by the linear formula C6H5CH2O2CCH2CH [NHCO2C (CH3)3]CO2H . It has a molecular weight of 323.34 g/mol .


Chemical Reactions Analysis

Boc-D-Asp(OBzl)-OH is used in Boc solid-phase peptide synthesis, a type of chemical reaction .


Physical And Chemical Properties Analysis

Boc-D-Asp(OBzl)-OH has a molecular weight of 323.34 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

  • Transesterification and Amide cis-trans Isomerization : Boc-D-Asp(OBzl)-OH has been used in the study of transesterification and amide cis-trans isomerization in metal complexes. The compound contains different carbonyl groups which exhibit varying reactivities. Such studies are crucial in understanding the chemical behavior of amino acid derivatives in different environments and their potential applications in catalysis and material science (Niklas, Zahl, & Alsfasser, 2007).

  • Synthesis of Linear, Cyclic, and Polypeptides : Boc-D-Asp(OBzl)-OH has been involved in the synthesis of various peptide structures, which are important in the study of protein structure and function. The ability to synthesize complex peptides aids in the development of novel pharmaceuticals and biomaterials (Nishi & Nakajima, 1982).

  • Cross-Linking in Peptide Dimerization : This compound has been used in creating cross-linked peptides for receptor affinity purification. Such techniques are vital in biochemistry and molecular biology for studying protein interactions and drug development (Shimohigashi, Kodama, Waki, & Costa, 1989).

  • Peptide Synthesis for Biological Studies : Boc-D-Asp(OBzl)-OH has played a role in synthesizing peptides that mimic biological molecules, such as thymosin alpha 1. This is crucial in understanding how proteins function in the body, and such peptides have potential therapeutic applications (Mokotoff & Patchornik, 2009).

  • Development of Synthetic Methodologies : Research has also focused on improving the synthetic methodologies involving Boc-D-Asp(OBzl)-OH, which is essential for the efficient and cost-effective production of peptides for research and therapeutic use (Englund, Gopi, & Appella, 2004).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of Boc-D-Asp(OBzl)-OH .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLZANWVLCPHK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Asp(OBzl)-OH

CAS RN

51186-58-4
Record name (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino]-4-oxobutanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPD6M53HLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Asp(OBzl)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Asp(OBzl)-OH
Reactant of Route 3
Reactant of Route 3
Boc-D-Asp(OBzl)-OH
Reactant of Route 4
Reactant of Route 4
Boc-D-Asp(OBzl)-OH
Reactant of Route 5
Reactant of Route 5
Boc-D-Asp(OBzl)-OH
Reactant of Route 6
Reactant of Route 6
Boc-D-Asp(OBzl)-OH

Citations

For This Compound
12
Citations
ME Taub, BA Moss, B Steffansen, S Frokjaer - International journal of …, 1998 - Elsevier
The oligopeptide transporter, which contributes to the absorption of di-/tri-peptides and various peptidomimetic compounds across intestinal epithelia, is expressed in mature Caco-2 …
Number of citations: 21 www.sciencedirect.com
ME Taub, BD Larsen, B Steffansen… - International journal of …, 1997 - Elsevier
d-Asp-Ala, a metabolically stable dipeptide, possesses a relatively high affinity for the Caco-2 oligopeptide transporter (IC 50 = 5.75 ± 0.09 mM) as demonstrated by its ability to compete …
Number of citations: 20 www.sciencedirect.com
G Balboni, S Fiorini, A Baldisserotto… - Journal of medicinal …, 2008 - ACS Publications
Some reference opioids containing the Dmt-Tic pharmacophore, especially the δ agonists H-Dmt-Tic-Gly-NH-Ph (1) and H-Dmt-Tic-NH-(S)CH(CH 2 −COOH)-Bid (4) (UFP-512) were …
Number of citations: 33 pubs.acs.org
N Subasinghe, M Schulte, MYM Chan… - Journal of medicinal …, 1990 - ACS Publications
The following structural and conformationally constrained analogues of Ac-Asp-Glu-OH (1) were synthesized: Ac-Glu-Glu-OH (2), Ac-D-Asp-Glu-OH (3), Ac-Glu-Asp-OH (4), Ac-Asp-Asp-…
Number of citations: 83 pubs.acs.org
G Laconde, M Amblard, J Martinez - Organic Letters, 2021 - ACS Publications
A simple phosgene- and halogen-free method for synthesizing α-amino acid N-carboxyanhydrides (NCAs) is described. The reaction between Boc-protected α-amino acids and T3P …
Number of citations: 8 pubs.acs.org
G Laconde, M Amblard, J Martinez - hal.science
A simple phosgene-and halogen-free method for synthesizing α-amino acid N-carboxyanhydrides (NCAs) is described. The reaction between Boc-protected α-amino acids and T3P® …
Number of citations: 2 hal.science
M Rodriguez, P Fulcrand, J Laur… - Journal of medicinal …, 1989 - ACS Publications
A series of analogues of Boc-Trp-Leu-Asp-Phe-NH2, a potent gastrin agonist, were synthesized by introducting a/3-homo residue in the sequence. These compounds were tested in …
Number of citations: 37 pubs.acs.org
A Stavrakoudis, S Makropoulou… - Journal of peptide …, 2003 - Wiley Online Library
In a previous work we described the design, synthesis and catalytic activity of a branched cyclic peptide as a serine protease mimic. To maximize its catalytic activity we present now a …
Number of citations: 22 onlinelibrary.wiley.com
AN Chulin, IL Rodionov, LK Baidakova… - Journal of Peptide …, 2005 - Wiley Online Library
A number of protected proline‐containing dipeptides Boc‐Xaa‐Pro‐OBu t were converted via epimerization‐free oxidation with RuO 4 to dipeptides with an internal pyroglutamic acid …
Number of citations: 18 onlinelibrary.wiley.com
T Fukami, T Nagase, T Mase, A Naya, K Fujita… - Bioorganic & Medicinal …, 1994 - Elsevier
A 100-g scale preparation of a representative endothelin-A receptor (ET A ) selective antagonist, BQ-123Na (a sodium salt of BQ-123), is described. Application of a methyl ester as the …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.